Product packaging for Arsenic pentafluoride(Cat. No.:CAS No. 7784-36-3)

Arsenic pentafluoride

Cat. No.: B1217895
CAS No.: 7784-36-3
M. Wt: 169.91361 g/mol
InChI Key: YBGKQGSCGDNZIB-UHFFFAOYSA-N
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Description

Arsenic pentafluoride (AsF5) is a colorless, toxic gas that serves as a prominent reagent in synthetic-inorganic fluorine chemistry, primarily valued for its exceptional strength as a Lewis acid and fluoride ion acceptor . A key application is in the formation of superacids; when combined with anhydrous hydrogen fluoride (HF), it generates the powerfully acidic [H2F]+ cation and [AsF6]- anion, creating a system capable of protonating very weak bases and facilitating challenging chemical syntheses . This fluoride-acceptor property is further demonstrated in its reaction with sulfur tetrafluoride (SF4) to form an ionic complex, [SF3]+[AsF6]- . Beyond superacids, AsF5 is instrumental in materials science for creating highly conductive materials. It can form stable intercalation compounds with graphite, resulting in materials with electrical conductivity comparable to metals like silver . This gas is also a critical reagent in the chemical or electrochemical synthesis of conducting polymers such as polyacetylene . Recent research continues to explore its use in advanced applications, including the development of chemical vapor sensors using novel nanomaterials like Kagome-phosphorene . This compound is typically prepared by the direct reaction of elemental arsenic with fluorine gas or by the fluorination of arsenic trifluoride (AsF3) . In the solid state, it adopts a trigonal bipyramidal structure (D3h point group) . Due to its high toxicity and reactivity, this compound must be handled with extreme care. Inhalation exposure can lead to severe health hazards, including irritation of the skin, eyes, and respiratory tract, central nervous system effects, and gastrointestinal complications . The permissible exposure limit (PEL) set by OSHA and NIOSH is 3 ppm . This product is intended For Research Use Only . It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsF5 B1217895 Arsenic pentafluoride CAS No. 7784-36-3

Properties

IUPAC Name

pentafluoro-λ5-arsane
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InChI

InChI=1S/AsF5/c2-1(3,4,5)6
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InChI Key

YBGKQGSCGDNZIB-UHFFFAOYSA-N
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Canonical SMILES

F[As](F)(F)(F)F
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Molecular Formula

AsF5
Record name arsenic pentafluoride
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DSSTOX Substance ID

DTXSID4064842
Record name Arsenic pentafluoride
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Molecular Weight

169.91361 g/mol
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Physical Description

Colorless gas; Makes white clouds in moist air; Hydrolyzed instantly by water; [Merck Index]
Record name Arsenic pentafluoride
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CAS No.

7784-36-3
Record name Pentafluoroarsorane
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Record name Arsenic pentafluoride
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Record name Arsorane, pentafluoro-
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Record name Arsenic pentafluoride
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Record name Pentafluoroarsorane
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Record name ARSENIC PENTAFLUORIDE
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Synthetic Methodologies of Arsenic Pentafluoride and Its Derivatives

Direct Fluorination Routes for Arsenic Pentafluoride Synthesis

The most direct method for synthesizing this compound involves the reaction of elemental arsenic with fluorine gas. wikipedia.orgwikipedia.org This reaction is highly exothermic and requires careful control of conditions to prevent runaway reactions and ensure the formation of the desired product. researchgate.net

Reaction: 2 As + 5 F₂ → 2 AsF₅

To manage the reaction's vigor, the process often employs a stream of fluorine diluted with an inert gas, and the reaction temperature is carefully regulated. researchgate.net

Another direct fluorination route involves the oxidation of arsenic trifluoride (AsF₃) with elemental fluorine. wikipedia.orgwikipedia.org This method is considered safer than the direct fluorination of elemental arsenic because it is less exothermic. researchgate.netresearchgate.net It also offers the advantage of minimizing by-product formation, as only one equivalent of fluorine is required for each equivalent of this compound produced. researchgate.netresearchgate.net

Reaction: AsF₃ + F₂ → AsF₅

Fluorination Reactions Involving Lower Arsenic Halides and Oxides

This compound can also be synthesized by the fluorination of arsenic oxides. Both arsenic trioxide (As₂O₃) and arsenic pentoxide (As₂O₅) react with elemental fluorine to yield AsF₅. wikipedia.org The reaction with arsenic trioxide also produces oxygen gas. wikipedia.orgbrainly.com

Reactions:

2 As₂O₃ + 10 F₂ → 4 AsF₅ + 3 O₂ wikipedia.org

2 As₂O₅ + 10 F₂ → 4 AsF₅ + 5 O₂ wikipedia.org

The fluorination of arsenic trioxide with fluorine can be carried out at elevated temperatures, such as 250 °C. researchgate.netresearchgate.net

Furthermore, arsenic trichloride (B1173362) (AsCl₃) can be converted to arsenic trifluoride, a precursor for AsF₅ synthesis, through reaction with molten fluoride (B91410) salts. This halogen exchange method avoids the direct use of the highly corrosive hydrogen fluoride. The resulting arsenic trifluoride can then be fluorinated to produce this compound as described in the previous section. nih.gov

Advanced Synthetic Techniques for this compound Adducts and Salts

This compound's strong Lewis acidity drives the formation of a wide array of adducts and salts. wikipedia.org These reactions are often carried out in non-aqueous solvents and can lead to novel chemical species with interesting structural and reactive properties.

Ligand-Induced Autoionization Processes in Solution Chemistry

In the presence of certain donor ligands, this compound can undergo autoionization in solution. acs.orgnih.gov This process involves the transfer of a fluoride ion from one AsF₅ molecule to another, facilitated by the coordination of the donor ligand to the resulting cationic arsenic species.

A notable example is the reaction of AsF₅ with 1,10-phenanthroline (B135089) (phen) in a sulfuryl chloride fluoride (SO₂ClF) solution. acs.orgnih.gov This reaction leads to the formation of the salt [AsF₄(phen)]⁺[AsF₆]⁻, which contains a donor-stabilized tetrafluoroarsenic(V) cation. acs.orgnih.gov

Reaction: 2 AsF₅ + phen → [AsF₄(phen)]⁺[AsF₆]⁻

Interestingly, the analogous reaction with 2,2'-bipyridine (B1663995) (bipy) does not result in autoionization but instead forms a neutral 2:1 adduct, (AsF₅)₂·bipy. acs.orgnih.gov The tendency for autoionization is also observed with other strong Lewis acids like niobium and tantalum pentafluorides in the presence of various donor ligands. researchgate.net

Preparation of Lewis Acid-Base Adducts with Organic and Inorganic Species

This compound readily forms Lewis acid-base adducts with a wide variety of organic and inorganic molecules that can act as electron-pair donors. researchgate.net The formation of these adducts often involves coordination through oxygen or nitrogen atoms.

Examples of such adducts include those formed with:

Thiadiazoles: Benzo-2,1,3-thiadiazole and benzo-1,2,3-thiadiazole react with AsF₅ in liquid sulfur dioxide to form 1:1 adducts. researchgate.netcdnsciencepub.com

Ketones: Acetone, cyclopentanone, and adamantanone form stable adducts with AsF₅ through oxygen-arsenic pnictogen bonding. researchgate.net

Nitriles: Hydrogen cyanide and various organic nitriles react with AsF₅ to form 1:1 Lewis adducts. researchgate.net

Inorganic Species: AsF₅ forms adducts with inorganic molecules such as sulfur tetrafluoride (SF₄) and iodine oxide pentafluoride (IOF₅). wikipedia.orgcdnsciencepub.com The reaction with SF₄ yields the ionic complex [SF₃]⁺[AsF₆]⁻. wikipedia.org

The formation of these adducts can often be monitored by spectroscopic techniques like NMR and Raman spectroscopy, which show characteristic shifts upon coordination. researchgate.net

Heterogeneous Reaction Conditions and Surface Interactions

This compound also participates in reactions under heterogeneous conditions, where it interacts with the surface of solid materials. For instance, the reaction of AsF₅ with caesium fluoride (CsF) under heterogeneous conditions at room temperature has been studied. rsc.orgosti.gov The reactivity of CsF in this system can be enhanced by activating the caesium fluoride, for example, by the thermal decomposition of its adducts with hexafluoroacetone (B58046) or carbonyl fluoride. rsc.orgosti.gov This activation is believed to create a porous structure in the solid, increasing its surface area and reactivity. rsc.orgosti.gov

This compound can also be used in gas-phase reactions to create conductive polymers. For example, it reacts with poly(2,5-thiophenediyl) in a gas-phase reaction to yield complexes with cationic centers and AsF₆⁻ counterions, resulting in a material with increased electrical conductivity. tandfonline.com

Theoretical and Computational Investigations of Arsenic Pentafluoride

Quantum Chemical Approaches to Electronic Structure and Bonding

Computational chemistry offers powerful tools to model molecules like AsF₅, which possesses a trigonal bipyramidal geometry in its ground state. wikipedia.org Various theoretical methods have been applied to understand the nature of its bonds and predict its properties with high accuracy.

Density Functional Theory (DFT) has become a widely used method for investigating the properties of arsenic compounds due to its favorable balance of computational cost and accuracy. mdpi.commdpi.com DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties of AsF₅ and its complexes.

Systematic investigations using DFT methods have been performed on various arsenic fluoride (B91410) species. nih.gov For AsF₅ itself, DFT calculations accurately reproduce its D₃h symmetry, characterized by distinct axial and equatorial As-F bonds. wikipedia.org Experimental data from the solid state show axial As-F bond lengths of 171.9 pm and equatorial lengths of 166.8 pm. wikipedia.org Computational studies on AsF₅ adducts with ketones have reported calculated As-F bond lengths ranging from 1.684 Å to 1.703 Å, which are in good agreement with experimental values for such adducts. researchgate.net

DFT simulations have also been crucial in understanding the interactions of AsF₅ as a powerful Lewis acid. For instance, studies on the autoionization of AsF₅ in the presence of ligands like 1,10-phenanthroline (B135089) (phen) to form [AsF₄(phen)][AsF₆] have relied on DFT calculations to analyze the resulting structures and fluoride-ion affinities. nih.govacs.org These calculations reveal that the [AsF₄]⁺ cation is an incredibly strong Lewis acid. nih.govacs.orgx-mol.com

Table 1: Selected Experimental and Calculated Geometric Parameters for AsF₅ Use the interactive controls to view and filter the data.

For higher accuracy in energetic and structural predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed. mdpi.comsmu.edu These methods provide a more rigorous treatment of electron correlation compared to DFT.

High-level quantum chemical calculations have been essential in resolving discrepancies between experimental data and theoretical models for pentacoordinate molecules like AsF₅. researchgate.net For example, a notable disagreement was observed between gas-phase electron diffraction (GED) data and high-level quantum chemical results regarding the difference between axial and equatorial bond lengths in AsF₅. researchgate.netresearchgate.net Modern structural analysis, incorporating quantum chemical information, has been undertaken to reconcile these differences. researchgate.net

The Feller-Peterson-Dixon approach, which relies on extrapolating CCSD(T) calculations to the complete basis set (CBS) limit and including corrections for core-valence, relativistic, and higher-order correlation effects, has been used to reliably predict thermochemical properties of arsenic-containing molecules like AsF₂, AsF₃, and As₂. researchgate.net While a specific study on AsF₅ using this exact composite approach was not detailed in the provided sources, the methodology's application to similar arsenic fluorides demonstrates its power and relevance for obtaining benchmark-quality data on AsF₅ as well. researchgate.net Such calculations provide heats of formation and atomization energies with "chemical accuracy" (typically within 1 kcal/mol). researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the results of complex wave function calculations into the familiar language of Lewis structures, lone pairs, and donor-acceptor interactions. uni-muenchen.deuba.ar This method examines interactions between filled (donor) and empty (acceptor) orbitals to quantify delocalization and charge transfer effects. uni-muenchen.dewisc.edu

In the context of AsF₅, NBO analysis has been particularly insightful in studies of its Lewis acidic behavior. When AsF₅ forms adducts, such as with 1,10-phenanthroline, NBO analysis reveals significant electron-pair donation from the nitrogen atoms of the ligand to the arsenic center. nih.govacs.org This charge transfer from the donor (ligand) to the acceptor (AsF₅) is crucial for quenching the extreme electrophilicity of the transient [AsF₄]⁺ cation and stabilizing the resulting complex. nih.govacs.orgx-mol.com The analysis provides quantitative measures of this interaction through second-order perturbation theory, which estimates the stabilization energy (E(2)) associated with each donor-acceptor interaction. wisc.eduacs.org NBO analysis confirms a high degree of s-character in the lone pair of arsenic(III) atoms in some compounds, while for pentavalent arsenic, as in AsF₅, it aligns with a near-sp³d hybridization model, consistent with its trigonal bipyramidal structure. lmu.de

Ab Initio Methods (e.g., MP2, CCSD(T)) in Energetic and Structural Predictions

Molecular Dynamics and Intramolecular Processes

Beyond static properties, computational methods are used to explore the dynamic behavior of molecules, including intramolecular rearrangements.

Trigonal bipyramidal molecules like AsF₅ are known to exhibit fluxional behavior, where axial and equatorial ligands rapidly interchange positions. The most famous mechanism for this process is the Berry pseudorotation. acs.orgd-nb.info In this mechanism, the molecule distorts through a square pyramidal transition state, exchanging two axial and two equatorial ligands. acs.org

Computational studies have investigated this process for AsF₅ and its analogues. researchgate.net While PF₅ is the archetypal molecule for Berry pseudorotation, calculations on AsF₅ have also been performed to understand its fluxionality. researchgate.netresearchgate.net These studies are important because there has been a noticeable disagreement between the structural parameters obtained from gas-phase electron diffraction experiments and those predicted by high-level quantum chemical calculations at the equilibrium D₃h geometry. researchgate.netresearchgate.net This discrepancy suggests that large-amplitude intramolecular motion, such as pseudorotation, significantly influences the experimentally averaged structure. researchgate.net Computational modeling of this fluxional process helps to create a more dynamic picture of the molecule that can resolve these differences. For some related square pyramidal molecules like IF₅, computational studies have identified more complex "chimeric pseudorotation" mechanisms that blend characteristics of the Berry, Lever, and turnstile-like motions. nih.gov

Understanding intramolecular processes like pseudorotation or chemical reactions like decomposition requires mapping the molecule's potential energy surface (PES). The PES represents the energy of the molecule as a function of its atomic coordinates. Reaction pathways and transition states are identified as specific paths and critical points on this surface.

For the Berry pseudorotation in AsF₅, the reaction coordinate would describe the collective atomic motion that transforms the molecule from its trigonal bipyramidal ground state to the square pyramidal transition state and back to a rotated ground state structure. Computational chemistry allows for the explicit calculation of this pathway and the energy barrier associated with it. nih.gov

Furthermore, the decomposition of arsenic pentafluoride into arsenic trifluoride and fluorine gas (AsF₅(g) ⇌ AsF₃(g) + F₂(g)) can be investigated by mapping the relevant region of the PES. Such an analysis would identify the transition state for the As-F bond cleavage and determine the activation energy for the decomposition reaction. This provides fundamental insights into the stability and reactivity of the molecule.

Table 2: List of Chemical Compounds Mentioned

Potential Energy Surface Mapping and Reaction Coordinate Analysis

Prediction of Spectroscopic Parameters and Thermochemical Properties

Computational chemistry provides powerful tools for predicting the vibrational frequencies of molecules, which are essential for interpreting and assigning experimental infrared and Raman spectra. For this compound (AsF₅), which possesses a trigonal bipyramidal (D₃h) structure, normal-coordinate calculations have been successfully used to assign its observed vibrational frequencies. aip.orgtopblogtenz.com

These calculations often employ density functional theory (DFT) or high-level ab initio methods. mdpi.comreadthedocs.io For AsF₅, computer programs have been developed to synthesize the perpendicular band contours of its symmetric-top structure, allowing for the determination of Coriolis constants. aip.org These constants, along with the vibrational frequencies, are then used to fit a potential function for the molecule's E' vibrations. aip.org The accuracy of these predictions can be benchmarked against experimental data, with scaling factors sometimes applied to the calculated harmonic frequencies to better match the experimental fundamental frequencies. scispace.com

The following table presents calculated vibrational frequencies for this compound from computational studies.

Symmetry (Mode)Calculated Frequency (cm⁻¹)Reference
a1' (ν1)725 aip.org
a1' (ν2)639 aip.org
a2" (ν3)784 aip.org
a2" (ν4)368 aip.org
e' (ν5)784 aip.org
e' (ν6)395 aip.org
e' (ν7)115 aip.org
e" (ν8)470 aip.org

The Lewis acidity of a compound, its ability to accept an electron pair, can be quantified by its fluoride-ion affinity (FIA). The FIA is the energy released upon binding a fluoride ion (F⁻). uni-freiburg.de While experimental determination of FIA values can be difficult, quantum chemical calculations provide a reliable route to access this thermochemical data. uni-freiburg.denih.gov this compound is known as a very strong Lewis acid, a property that is reflected in its high calculated FIA. nih.govfu-berlin.de

Computational studies have provided FIA values for AsF₅ using various levels of theory, including density functional theory (DFT) and coupled-cluster methods like CCSD(T). nih.govresearchgate.net These calculations are often performed in the context of isodesmic reactions to ensure accuracy. uni-freiburg.de The calculated FIA for AsF₅ has been compared to other strong Lewis acids like antimony pentafluoride (SbF₅), consistently showing AsF₅ to be a powerful fluoride ion acceptor. nih.govfu-berlin.de For example, thermochemical studies investigating the reactions of BrO₃F and ClO₃F with strong Lewis acids have utilized calculated FIA values for AsF₅ to understand the reaction thermodynamics. nih.govfu-berlin.de Recent work has also focused on calculating the FIA of donor-stabilized cations derived from AsF₅, such as [AsF₄]⁺, revealing them to be incredibly strong Lewis acids in their own right. acs.orgnih.gov

The following table summarizes calculated gas-phase fluoride-ion affinity values for this compound from different theoretical studies.

Calculated FIA (kJ mol⁻¹)Computational Method/Reference
485 fu-berlin.de
499.6 nih.gov
~500 nih.gov

The electronic properties of this compound, such as its reactivity and electrophilicity, can be understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key quantum chemical property that relates to the molecule's stability and reactivity. acs.org For a strong Lewis acid like AsF₅, the LUMO is of particular interest. Computational studies on adducts formed between AsF₅ and ketones show that upon adduct formation, the LUMO energies are dramatically lowered, which reflects the substantially enhanced electrophilicity of the adducted species. researchgate.net This lowering of the LUMO energy is directly related to the electron-accepting power of the arsenic center in AsF₅. researchgate.net

The electron affinity (EA), the energy released when a neutral molecule accepts an electron to form an anion, is another critical thermochemical property predicted by computational methods. Theoretical studies using density functional theory have been employed to calculate the adiabatic electron affinities of various arsenic fluoride species, including AsF₅. researchgate.net These calculations predict a significant and positive electron affinity for this compound, consistent with its character as a strong oxidizing agent and Lewis acid.

The table below lists calculated electron affinity values for this compound.

PropertyCalculated Value (eV)Computational Method/Reference
Adiabatic Electron Affinity2.79DZP++ BHLYP level of theory researchgate.net
Electron Affinity3.01Reference researchgate.net (unspecified method in snippet)

Chemical Reactivity and Mechanistic Studies of Arsenic Pentafluoride

Lewis Acidity and Adduct Formation Mechanisms

As a strong Lewis acid, arsenic pentafluoride reacts with a wide array of Lewis bases. wikipedia.org This reactivity stems from the electron-deficient nature of the central arsenic atom, which can accept an electron pair from a donor molecule. wikipedia.org

This compound forms stable 1:1 Lewis adducts with various organic nitriles, including hydrogen cyanide, butyronitrile, cyclopropanecarbonitrile, pivalonitrile, and benzonitrile. rsc.org In the case of malononitrile, both 1:1 and 1:2 adducts have been isolated and characterized. rsc.org The formation of these adducts has been confirmed through multinuclear NMR and vibrational spectroscopy, and in many instances, by X-ray crystallography. rsc.org

Ketones such as acetone, cyclopentanone, and adamantanone also form Lewis acid-base adducts with AsF₅. researchgate.net These adducts, featuring O-As pnictogen bonding, are stable in solution at room temperature. researchgate.net Spectroscopic analysis reveals a characteristic decrease in the C=O stretching frequency and a significant deshielding of the ¹³C resonance of the carbonyl group upon adduct formation. researchgate.net

The interaction of AsF₅ with inorganic Lewis bases is also well-documented. For example, it reacts with sulfur tetrafluoride (SF₄) to create an ionic hexafluoroarsenate (B1215188) complex. wikipedia.org With xenon tetrafluoride (XeF₄), AsF₅ forms an adduct composed of a XeF₃⁺ cation and an AsF₆⁻ anion. doubtnut.com Similarly, the reaction with xenon hexafluoride (XeF₆) can yield different complexes depending on the stoichiometry, including 2XeF₆·AsF₅ and XeF₆·AsF₅. The reaction between xenon difluoride (XeF₂) and AsF₅ produces the complex XeF₂·AsF₅.

Recent studies have shown that AsF₅ can undergo ligand-induced autoionization in the presence of 1,10-phenanthroline (B135089) (phen) in a sulfuryl chloride fluoride (B91410) (SO₂ClF) solution, resulting in the formation of the salt [AsF₄(phen)][AsF₆]. nih.gov However, the analogous reaction with 2,2'-bipyridine (B1663995) (bipy) yields a neutral 2:1 adduct, (AsF₅)₂·bipy, without autoionization. nih.gov

Table 1: Examples of Adducts formed between this compound and various Lewis Bases

Lewis BaseAdduct/ProductReference
ButyronitrileC₄H₇N·AsF₅ rsc.org
Pivalonitrile(CH₃)₃CCN·AsF₅ rsc.org
BenzonitrileC₆H₅CN·AsF₅ rsc.org
Acetone(CH₃)₂CO·AsF₅ researchgate.net
Sulfur Tetrafluoride[SF₃]⁺[AsF₆]⁻ wikipedia.org
Xenon Tetrafluoride[XeF₃]⁺[AsF₆]⁻ doubtnut.com
Xenon Hexafluoride2XeF₆·AsF₅, XeF₆·AsF₅
1,10-Phenanthroline[AsF₄(phen)]⁺[AsF₆]⁻ nih.gov

This compound is a powerful fluoride ion acceptor, a property leveraged in various chemical transformations. wikipedia.orgdokumen.pub This high fluoride ion affinity is utilized for fluoride trapping in reactions such as the synthesis of benzoyl fluoride from benzoic acid using sulfur tetrafluoride. iucr.orgnih.gov

Its ability to abstract a fluoride ion is central to the generation of cationic species. For instance, AsF₅ reacts with haloacetyl fluorides in the aprotic solvent SO₂ClF to form either O-coordinated adducts or the corresponding haloacetylium ions, depending on the stoichiometry. acs.org However, the Lewis acidity of AsF₅ is sometimes insufficient to form even O-coordinated adducts with more electron-deficient haloacetyl fluorides like dichloroacetyl fluoride and difluoroacetyl fluoride. acs.org

The reaction of AsF₅ with xenon hexafluoride (XeF₆) results in fluoride ion abstraction to form the ionic compound [XeF₅]⁺[AsF₆]⁻. doubtnut.com Similarly, its reaction with xenon difluoride can be viewed as a fluoride ion donation from XeF₂ to AsF₅. britannica.com This strong fluoride acceptor capability has also been exploited in the synthesis of polyatomic cations of elements like sulfur and selenium. researchgate.net

Interactions with Diverse Organic and Inorganic Lewis Bases

Superacid Chemistry Involving this compound

This compound is a crucial component in the formulation of superacid systems, which are media with acidities greater than that of 100% sulfuric acid. societechimiquedefrance.fr

Mixtures of anhydrous hydrogen fluoride (aHF) and this compound create a superacidic system. researchgate.net The high acidity of this system is attributed to the formation of the hexafluoroarsenate anion, [AsF₆]⁻, and the protonated hydrogen fluoride cation, [H₂F]⁺. researchgate.net While the existence of the free acid molecule, HAsF₆, has been debated, recent research has provided experimental evidence for its presence in the solid state through cocrystallization. researchgate.netsci-hub.se The HF/AsF₅ system is noted to be about 1.3 orders of magnitude less acidic than the HF/SbF₅ system. cdnsciencepub.com Ab initio calculations predict the formation of extremely strongly bound anionic clusters, (AsF₆(HF)ₙ)⁻, in these solutions. acs.org

The superacidic system HF/AsF₅ serves as a catalyst in various organic reactions. It can induce the ring-opening of fluorinated heterocycles like 1,2-oxazetidines and oxetanes, leading to the addition of HF and the formation of alcohol and amine products in high yield. cdnsciencepub.com In these reactions, excess HF acts as both a solvent and a reactant. cdnsciencepub.com

This compound itself has been used as a catalyst for the isomerization of paraffinic feedstocks. google.com

A hallmark of superacidic media like HF/AsF₅ is their ability to generate and stabilize highly reactive, electron-deficient cationic species. societechimiquedefrance.fruni-muenchen.de The low nucleophilicity of the AsF₆⁻ counter-ion is critical for the stability of these cations. nobelprize.org

This property has been utilized to protonate a variety of weak bases. For example, the superacidic mixture HF/AsF₅ has been employed in the protonation of organic nitriles and even hydrogen cyanide. nih.gov It has also been used to generate highly electrophilic organic cations. nih.gov For instance, reacting glyoxylic acid monohydrate with the HF/AsF₅ system leads to a quantitative deoxyfluorination to form protonated α-fluorohydroxyacetic acid, [FHA-1H]⁺[AsF₆]⁻. uni-muenchen.de

The generation of carbocations is another significant application. While often studied with the stronger HF/SbF₅ system, the principles apply to HF/AsF₅ as well. ias.ac.in The abstraction of a fluoride ion from an alkyl or acyl fluoride by AsF₅ can lead to the formation of stable carbocations or acylium ions. acs.orgnobelprize.org For example, the reaction of haloacetyl fluorides with an excess of a strong Lewis acid like AsF₅ can produce haloacetylium ions. acs.org The stability of these generated cations allows for their study using techniques like NMR spectroscopy. researchgate.net

Catalytic Roles in Organic Transformations (e.g., ring-opening reactions, hydrocarbon isomerization)

Oxidative Chemistry and Doping Processes

This compound (AsF₅) is a powerful oxidizing agent and a strong Lewis acid, properties that underpin its reactivity, particularly in the oxidative doping of organic polymers. This process transforms insulating or semiconducting polymers into materials with metallic levels of electrical conductivity.

Oxidative Doping of Conductive Polymer Systems

The treatment of conjugated polymers with this compound is a key method for generating p-type electrically conducting organic materials. As a potent electron acceptor, AsF₅ can oxidize the polymer backbone, creating mobile charge carriers (holes) and dramatically increasing conductivity. This doping process has been studied in various polymer systems, including polyacetylene, poly(p-phenylene sulfide), and poly(p-phenylene vinylene).

Polyacetylene ((CH)ₓ): Doping polyacetylene films with AsF₅ vapor leads to a remarkable increase in electrical conductivity, spanning over 11 orders of magnitude. daigroup.org The process converts the semiconducting pristine polymer into a material with conductivity comparable to that of some metals. daigroup.orggoogle.com The doping is achieved by exposing the polyacetylene film to AsF₅ gas, with the level of conductivity controlled by the dopant concentration. google.comw2agz.com Research indicates that AsF₅ is one of the most effective dopants for polyacetylene, capable of achieving conductivity values on the order of 10³ ohm⁻¹ cm⁻¹. google.com The reaction involves the oxidation of the polyacetylene chain, with the resulting dopant species intercalating between the polymer chains. w2agz.com

Poly(p-phenylene sulfide) (PPS): Poly(p-phenylene sulfide), a melt and solution-processible polymer, also becomes highly conductive upon exposure to AsF₅. dtic.mil The oxidative doping of thin PPS films has been monitored using absorption spectroscopy, revealing the formation of cationic states known as polarons and bipolarons within the polymer's band gap. rsc.orgrsc.org Initially, the doping process creates polarons (radical cations). As the doping level increases, these can combine to form spinless bipolarons (dications), which are associated with high conductivity. rsc.org The reaction with AsF₅ transforms the typically insulating PPS into a deep blue-black material with significant conductivity. dtic.mil

Other Polymer Systems: Other polymers with conjugated backbones also exhibit significant increases in conductivity when doped with AsF₅. For instance, poly(p-phenylene vinylene) (PPV), when processed into a highly oriented film, can achieve extremely high conductivity, with reported values reaching 2780 S/cm after AsF₅ doping. tandfonline.com Even poly(m-phenylene), which is typically a poor conductor, forms a conducting complex when treated with AsF₅ due to dopant-induced bond formation that extends the conjugated system. rgnpublications.com

Table 1: Electrical Conductivity of Polymers Doped with this compound

PolymerPristine Conductivity (S/cm)AsF₅-Doped Conductivity (S/cm)Reference
Polyacetylene ((CH)ₓ)~10⁻⁹ - 10⁻⁵up to ~1000 daigroup.orggoogle.com
Poly(p-phenylene sulfide) (PPS)~10⁻¹⁵~1 dtic.milrsc.org
Poly(p-phenylene vinylene) (PPV)~10⁻¹³up to 2780 tandfonline.commdpi.com
Poly(p-phenylene) (PPP)~10⁻¹⁵ - 10⁻¹⁰~500 rgnpublications.com

Table 2: Spectroscopic Transitions in AsF₅-Doped Poly(p-phenylene sulfide) Films

SpeciesObserved Transition Energies (eV)Reference
Polaron0.9, 2.0, 3.1 rsc.org
Bipolaron1.2, 3.2 rsc.org

Electron Transfer Mechanisms in this compound Reactions

The dramatic changes in the properties of conductive polymers upon doping are driven by fundamental electron transfer reactions. In these redox reactions, this compound functions as the oxidizing agent, accepting electrons from the polymer's π-system. w2agz.com

The mechanism of AsF₅ doping has been extensively studied for polyacetylene. It is not a simple charge-transfer complex formation but a complete chemical oxidation of the polymer. w2agz.com The reaction proceeds as follows:

2(CH)ₓ + 3AsF₅ → 2(CH)⁺ʸₓ + 2AsF₆⁻ + AsF₃ w2agz.comibm.com

In this process, the this compound oxidizes the polyacetylene chain, removing electrons to form a polyolefinic cation, denoted as (CH)⁺ʸₓ. For every two electrons removed from the polymer, three molecules of AsF₅ are consumed. Two of these AsF₅ molecules are reduced by accepting a fluoride ion to form the stable, non-reactive hexafluoroarsenate anion (AsF₆⁻). This anion acts as the counter-ion that balances the positive charge on the polymer backbone. w2agz.com The third AsF₅ molecule is reduced to arsenic trifluoride (AsF₃), which is a byproduct of the reaction. w2agz.comibm.com The formation of AsF₃ has been confirmed experimentally. w2agz.com

This electron transfer results in the creation of charge carriers along the polymer chain. In systems like poly(p-phenylene sulfide), the initial transfer of an electron creates a polaron. Further oxidation can lead to the removal of a second electron, resulting in the formation of a bipolaron. rsc.org These charged species are responsible for the material's enhanced electrical conductivity. The classification of these redox processes falls under an outer-sphere mechanism, where the electron transfer occurs between two separate primary bond systems—the polymer and the dopant molecule. epa.gov

Heterogeneous Reactions and Surface Chemical Studies

Heterogeneous reactions involve reactants in different phases, such as a gas reacting with a solid surface. This compound's high reactivity makes it a subject of interest in such studies, particularly its interactions with solid fluorides.

Research using radiotracer techniques has provided insight into the heterogeneous reaction between gaseous AsF₅ and solid caesium fluoride (CsF) at room temperature. rsc.orgosti.gov In these studies, activated CsF was prepared to increase its surface area and reactivity. The activation, achieved through the thermal decomposition of CsF adducts, results in a more porous solid structure. rsc.orgosti.gov

When this activated caesium fluoride was exposed to this compound, a significant reaction occurred. rsc.org However, experiments using fluorine-18 (B77423) (¹⁸F) as a radiotracer did not show any observable fluorine exchange between the gas phase and the solid CsF at room temperature. rsc.orgosti.gov This lack of exchange suggests that the interaction is very strong, potentially leading to the formation of a stable surface adduct or complex where the fluorine atoms are not readily mobile between the gas and solid phases under these conditions. Fluorine exchange was only observed at a higher temperature of 373 K. rsc.orgosti.gov These studies highlight how surface properties, such as porosity, can significantly influence the extent and nature of heterogeneous reactions involving this compound. rsc.org

Research Applications and Emerging Areas in Arsenic Pentafluoride Chemistry

Role in Advanced Materials Synthesis Research

The unique reactivity of arsenic pentafluoride has been harnessed in the field of materials science, particularly in the creation of novel fluorine-containing compounds and electrically conductive polymers.

Precursor Chemistry for Novel Fluorine-Containing Compounds

This compound serves as a key precursor in the synthesis of a variety of fluorine-containing compounds, most notably salts containing the hexafluoroarsenate (B1215188) (AsF₆⁻) anion. researchgate.netresearchgate.net The AsF₆⁻ anion is known for its high stability, which is attributed to the symmetric octahedral coordination of six fluorine atoms around the central arsenic atom. This stability makes it a useful counter-ion for stabilizing highly reactive or unusual cationic species.

The synthesis of these compounds often involves the strong fluoride (B91410) ion acceptor property of AsF₅. acs.org For instance, it reacts with sulfur tetrafluoride (SF₄) to form an ionic complex, [SF₃]⁺[AsF₆]⁻. acs.org Similarly, it is used to prepare novel onium salts, such as oxonium hexafluoroarsenate (H₃O⁺AsF₆⁻), by reacting with substances in a superacid medium. acs.org The formation of hexafluoroarsenate salts is a cornerstone of its application, enabling the creation of materials like (tetrabenzoporphyrinato)nickel hexafluoroarsenate and other radical salts. oup.comrsc.org

A modern and widely used method for producing high-purity this compound itself involves hexafluoroarsenic acid (HAsF₆) as an intermediate. researchgate.netamanote.com In this two-step process, arsenic pentoxide (As₂O₅) or arsenic acid (H₃AsO₄) is first reacted with anhydrous hydrogen fluoride (HF) to form HAsF₆. amanote.com The subsequent treatment of this acid with a strong dehydrating agent like oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide (SO₃) liberates pure AsF₅. researchgate.netamanote.com

Table 1: Examples of Hexafluoroarsenate Salts Synthesized from AsF₅

CationAnionResulting CompoundApplication/Significance
[SF₃]⁺[AsF₆]⁻Trifluorosulfur(IV) hexafluoroarsenateStudy of reactive cations
H₃O⁺[AsF₆]⁻Oxonium hexafluoroarsenateSynthesis of novel onium salts acs.org
Dioxygenyl (O₂⁺)[AsF₆]⁻Dioxygenyl hexafluoroarsenateStrong oxidizing agent researchgate.net
[(NiTBP)₃]²⁺[AsF₆]⁻(Tetrabenzoporphyrinato)nickel hexafluoroarsenateOne-dimensional semiconductor oup.com

Development of Electrically Conductive Polymeric Materials

A significant area of research involving this compound is its use as a doping agent to create electrically conductive polymers. researchgate.netrsc.org Certain organic polymers, such as polyacetylene and poly(p-phenylene), are intrinsically semiconductors or insulators. However, upon treatment with electron-accepting (p-type) or electron-donating (n-type) dopants, their electrical conductivity can increase by many orders of magnitude, approaching that of metals.

This compound functions as a powerful p-type dopant. It oxidizes the polymer backbone, creating positive charges (polarons and bipolarons) that are mobile along the polymer chain. The resulting hexafluoroarsenate (AsF₆⁻) anions are positioned between the polymer chains to ensure charge neutrality. acs.org

Poly(p-phenylene) (PPP), a polymer known for its high thermal stability and resistance to oxidation, can be effectively doped with this compound to achieve exceptionally high conductivities, with reported values reaching up to 10⁴ S/cm. acs.org Similarly, poly(phenylenevinylene) (PPV) and its analogs show dramatic increases in conductivity when doped with AsF₅. acs.org Studies on AsF₅-doped PPV have shown that the doping process can also induce secondary reactions like Friedel-Crafts chain extension and cross-linking. acs.org The resulting materials behave as thermally activated conductors, with charge transport likely occurring via a variable-range hopping mechanism at low doping levels. acs.org

Table 2: Conductivity of Polymers Before and After Doping with AsF₅

PolymerIntrinsic Conductivity (S/cm)Doped Conductivity (S/cm)Reference
Poly(p-phenylene) (PPP)~10⁻¹²up to 10⁴ acs.org
Poly(phenylenevinylene) (PPV)~10⁻¹³1 acs.orgacs.org

Methodological Contributions to Fundamental Fluorine Chemistry

Beyond materials synthesis, this compound is a crucial tool in advancing the fundamental understanding of fluorine chemistry through its use in specialized reactions and catalytic processes.

Reagent in Specialized Fluorination Reactions

This compound is a potent fluorinating agent, capable of introducing fluorine atoms into other molecules and saturating double bonds. researchgate.netresearchgate.net Its high reactivity allows for fluorination reactions that may not be possible with milder reagents. For example, it can be used to convert arsenic trifluoride (AsF₃) to AsF₅, or to fluorinate arsenic oxides. acs.orgresearchgate.net This reactivity stems from the high oxidation state (+5) of the arsenic atom and the strong electronegativity of the fluorine atoms. nerc.ac.uk

Development of Lewis Acid Catalyzed Processes

The strong electrophilic nature of the arsenic atom in AsF₅ makes it a powerful Lewis acid. researchgate.net This property is central to many of its applications. It readily accepts electron pairs from a wide range of donor molecules (Lewis bases), such as nitriles and ketones, to form stable adducts. researchgate.netrsc.org For instance, it forms 1:1 adducts with hydrogen cyanide (HCN) and other nitriles. rsc.org

Computational studies have quantified this Lewis acidity, confirming that AsF₅ is a significantly stronger Lewis acid than its lighter congener, phosphorus pentafluoride (PF₅). d-nb.info This high Lewis acidity allows AsF₅ to catalyze a variety of chemical reactions. For example, its interaction with alkyl fluorides can generate carbocations, which can then be used in subsequent synthetic steps. cdnsciencepub.com

Interestingly, recent research has shown that while AsF₅ is a powerful Lewis acid and fluoride acceptor, it can be induced to act as a fluoride-ion donor in the presence of specific ligands like 1,10-phenanthroline (B135089). rsc.org This reaction leads to autoionization, forming a salt containing the donor-stabilized [AsF₄(phen)]⁺ cation and the [AsF₆]⁻ anion. rsc.org The resulting [AsF₄]⁺ cation is itself an exceptionally strong Lewis acid. rsc.org

Advanced Analytical Methodologies for Arsenic Fluoride Systems

The characterization of this compound and its highly reactive derivatives requires a suite of advanced analytical techniques. These methods are essential for confirming the structure, purity, and properties of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Multinuclear NMR is a cornerstone technique for studying arsenic fluoride systems. ¹⁹F NMR is particularly valuable for characterizing AsF₅ adducts, as it can distinguish between different fluorine environments, such as axial and equatorial positions in the trigonal bipyramidal structure or fluorine atoms in the [AsF₆]⁻ anion. researchgate.netacs.orgresearchgate.netacs.org It is also used to study dynamic processes like fluorine exchange in solution. researchgate.net Furthermore, ¹H and ¹³C NMR are employed to analyze the organic components of Lewis acid-base adducts. researchgate.net

Vibrational Spectroscopy : Infrared (IR) and Raman spectroscopy are widely used to identify the formation of AsF₅ adducts. cdnsciencepub.com The coordination of AsF₅ to a Lewis base results in characteristic shifts in vibrational frequencies. For example, the C=O stretching frequency of a ketone shows a noticeable decrease upon forming an adduct with AsF₅, providing direct evidence of the O-As bond formation. researchgate.net

X-Ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural data for solid-state arsenic fluoride compounds. It allows for the precise determination of molecular geometries, bond lengths, and bond angles, which is critical for understanding the nature of the bonding in AsF₅ adducts and hexafluoroarsenate salts. researchgate.netcdnsciencepub.com

Mass Spectrometry : Mass spectrometry is used to help characterize adducts, often by identifying the molecular ion of the parent ligand after fragmentation. cdnsciencepub.com For broader elemental analysis, particularly at trace levels, inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive method for quantifying arsenic, although it is more commonly applied in environmental analysis rather than for the direct analysis of these reactive compounds. rsc.orgcdc.govresearchgate.net

Table 3: Analytical Techniques for Arsenic Fluoride Systems

TechniqueInformation ProvidedExamples of Application
¹⁹F NMR Spectroscopy Fluorine environments, coupling constants, dynamic processesCharacterization of AsF₅-ketone adducts researchgate.net, study of complexes with weak bases acs.org
Vibrational Spectroscopy (IR/Raman) Bond formation, functional group shiftsIdentification of O-As bonds in adducts researchgate.net, characterization of thiadiazole adducts cdnsciencepub.com
X-Ray Crystallography Molecular structure, bond lengths, coordination geometryStructure determination of benzo-2,1,3-thiadiazole·AsF₅ cdnsciencepub.com, characterization of paramagnetic salts rsc.org
Mass Spectrometry Molecular weight, fragmentation patternsIdentification of parent ligands in adducts cdnsciencepub.com

Spectroscopic Methodologies for Species Identification

The identification and characterization of species involving this compound (AsF₅) and its derivatives are heavily reliant on various spectroscopic techniques. These methods provide critical insights into molecular structure, bonding, and the formation of complex ions.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of AsF₅ and its reaction products, particularly the hexafluoroarsenate (AsF₆⁻) anion. The AsF₆⁻ anion, which has an octahedral geometry, exhibits characteristic vibrational frequencies that serve as a spectroscopic signature. For instance, the Raman spectra of molten complexes like SeF₄·AsF₅ have been interpreted in terms of the ionic formulation SeF₃⁺AsF₆⁻, with the vibrational frequencies of the AsF₆⁻ anion being identified by comparison with known salts like KAsF₆. researchgate.netrsc.orgrsc.org

Studies on (TMTTF)₂AsF₆, a quasi-one-dimensional organic conductor, show a distinct vibration mode for the AsF₆⁻ anion in the infrared spectrum around 700 cm⁻¹. researchgate.net Similarly, in studies of trans-polyacetylene doped with AsF₅, Raman spectroscopy identified the presence of the AsF₆⁻ anion by comparing the observed spectral bands with those of an aqueous solution of KAsF₆. researchgate.net The fundamental vibrational modes for the AsF₆⁻ anion are well-established from the analysis of IR and Raman spectra of various hexafluoroarsenate salts. rsc.orgrsc.orgirdg.org

Table 1: Characteristic Vibrational Frequencies for the Hexafluoroarsenate (AsF₆⁻) Anion

Vibrational Mode Frequency (cm⁻¹) (Raman) Frequency (cm⁻¹) (Infrared) Description
ν₁ (A₁g) ~685 Inactive Symmetric As-F stretch
ν₂ (Eg) ~575 Inactive Symmetric As-F bend
ν₃ (F₁u) Inactive ~700 Antisymmetric As-F stretch
ν₄ (F₁u) Inactive ~390 Antisymmetric As-F bend
ν₅ (F₂g) ~370 Inactive As-F bend
ν₆ (F₂u) Inactive Inactive Inactive bend

Note: Frequencies are approximate and can vary based on the cation and the physical state of the sample. The activity (Raman or Infrared active) is based on the selection rules for perfect Oₕ symmetry, which can be relaxed in certain solid-state environments. researchgate.netresearchgate.netcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is particularly valuable for studying the fluorine environments in AsF₅ and its adducts. It can be used to investigate complex formation between AsF₅, a strong Lewis acid, and various weak bases. acs.orgacs.org For example, ¹⁹F NMR studies have been conducted on systems like AsF₅-SO₂FCl and AsF₅-SOF₂ to understand the nature of the adducts formed in solution at low temperatures. acs.orgacs.orgresearchgate.net

In the characterization of fullerene-based salts, ¹⁹F NMR provides direct evidence for the formation of the AsF₆⁻ anion. When C₆₀ is reacted with AsF₅, the resulting ¹⁹F NMR spectrum shows a quartet signal similar to that of NaAsF₆, confirming the presence of the AsF₆⁻ ion and the formation of the compound C₆₀(AsF₆)ₓ. researchgate.net

Application in the Synthesis of Hexafluoroarsenate Salts for Research Purposes

This compound is a powerful fluoride ion acceptor, a property that makes it an essential reagent in synthetic inorganic fluorine chemistry for the preparation of hexafluoroarsenate (AsF₆⁻) salts. researchgate.netwikipedia.org These salts are crucial in research for their ability to stabilize highly reactive and exotic cations. wikipedia.org

The general synthesis strategy involves reacting AsF₅ with a suitable fluoride donor. The strong affinity of AsF₅ for fluoride ions drives the reaction towards the formation of the stable, non-coordinating AsF₆⁻ anion. wikipedia.org

Examples of Research Syntheses:

Synthesis of Fullerene Cation Salts: AsF₅ is used to oxidize buckminsterfullerene (B74262) (C₆₀) and form salts containing the fullerenium cation, [C₆₀]⁺. The reaction of C₆₀ with AsF₅ in liquid sulfur dioxide (SO₂) leads to the formation of [C₆₀]⁺[AsF₆]⁻. researchgate.netacs.org This synthesis is significant as it provides a method to generate and isolate a stable salt of the highly reactive C₆₀ cation for further study. researchgate.net

Generation of Homopolyatomic Cations: AsF₅ serves as an oxidant and a stabilizing agent in the synthesis of salts containing homopolyatomic cations of elements like selenium. For instance, the reaction of elemental selenium with AsF₅ in SO₂ produces salts like [Se₁₀]²⁺[AsF₆⁻]₂. thieme-connect.de

Formation of Other Inorganic Cation Salts: AsF₅ reacts with various inorganic fluorides to produce hexafluoroarsenate salts. A classic example is its reaction with sulfur tetrafluoride (SF₄) to form the ionic complex [SCl₃]⁺[AsF₆]⁻. wikipedia.orgresearchgate.net It also reacts with nitrogen oxyfluorides and nitrogen fluorides to form salts such as NO⁺AsF₆⁻, NO₂⁺AsF₆⁻, and N₂F₃⁺AsF₆⁻. researchgate.netcdnsciencepub.com

The resulting hexafluoroarsenate salts are often used as starting materials or as tools to study the chemistry of the associated cation, as the AsF₆⁻ anion is relatively inert. wikipedia.org

Ion Implantation Research Involving Arsenic Fluorides

This compound is utilized as a source gas in the process of ion implantation, a key technique in semiconductor manufacturing and materials science for modifying the surface properties of solids. researchgate.netcityu.edu.hk In this process, AsF₅ gas is ionized, and the resulting arsenic ions (As⁺) are accelerated and embedded into a target material. jst.go.jp

This method is employed to introduce arsenic as a dopant, which alters the electrical conductivity of the target material. Research in this area has focused on several materials:

Polymers: Ion implantation of arsenic derived from AsF₅ has been shown to dramatically increase the electrical conductivity of polymer films such as poly(p-phenylene sulfide) (PPS) and poly(phenylenevinylene). acs.orgresearchgate.net This increase in conductivity can be by several orders of magnitude. researchgate.net Studies have compared the effects of implanting arsenic versus other ions like krypton or bromine to distinguish between conductivity changes caused by chemical doping effects and those caused by bombardment-induced disorder. google.comnajah.edu

Silicon: In the fabrication of microelectronic devices, arsenic is a common n-type dopant for silicon. iitb.ac.in Ion implantation using AsF₅ as a source gas is a method to achieve this doping. researchgate.netjst.go.jp Research has investigated the interactions between implanted fluorine and arsenic atoms within the silicon lattice. aip.orgmdpi.comaip.org Studies have explored how fluorine co-implantation can influence the diffusion of other dopants like boron and affect the formation and annealing of defects created during the implantation process. aip.orgaip.org The use of AsF₅ in plasma filament ion sources has been developed for high-current implanters, demonstrating its utility in generating a significant amount of As⁺ ions for semiconductor applications. jst.go.jp

Future Directions and Interdisciplinary Research Horizons in this compound Chemistry

The unique properties of this compound as a powerful fluorinating agent, oxidant, and Lewis acid continue to open new avenues for research across multiple scientific disciplines.

Materials Science and Energy Storage: A significant future direction lies in the development of novel conductive materials. The ability of AsF₅ to dope (B7801613) polymers and create highly conductive materials warrants further investigation for applications in flexible electronics, sensors, and antistatic coatings. researchgate.netacs.org Furthermore, its role in forming graphite (B72142) intercalation compounds (GICs) with enhanced electrical conductivity remains an area of interest. acs.orgacs.org These materials could be explored for applications in advanced electrodes for batteries and supercapacitors, leveraging the high charge transfer achieved through AsF₅ intercalation.

Synthetic Chemistry: In synthetic inorganic and organic chemistry, AsF₅ will likely continue to be a crucial reagent for generating and stabilizing highly reactive species. Its use in the synthesis of salts with exotic cations, such as those of noble gases or complex polyatomic clusters, allows for the fundamental study of their structure, bonding, and reactivity. researchgate.net The exploration of AsF₅ reactions with new substrates could lead to the discovery of unprecedented chemical entities and bonding motifs.

Interdisciplinary Research: The intersection of AsF₅ chemistry with other fields presents exciting possibilities. In condensed matter physics, the study of materials doped with AsF₅, such as organic conductors and intercalated graphite, provides model systems for investigating phenomena like charge ordering, superconductivity, and novel electronic states. researchgate.netresearchgate.net The application of AsF₅ in ion implantation for modifying semiconductor properties bridges inorganic chemistry with microelectronics engineering, where further research could optimize doping processes for next-generation devices. researchgate.netjst.go.jp The continued study of the fundamental interactions of AsF₅ and its derivatives using advanced spectroscopic and computational methods will underpin progress in all these areas, providing deeper insights that could guide the rational design of new materials and chemical transformations.

Q & A

Q. What are the primary synthesis routes for arsenic pentafluoride in laboratory settings, and how do reaction conditions influence yield?

this compound is synthesized via three primary methods:

  • Direct fluorination : Reaction of arsenic metal with fluorine gas:
    2As+5F22AsF52\text{As} + 5\text{F}_2 \rightarrow 2\text{AsF}_5

    Requires controlled fluorine flow rates and temperatures (20–100°C) to prevent side reactions .

  • Oxidation of AsF₃ : Fluorination of arsenic trifluoride:
    AsF3+F2AsF5\text{AsF}_3 + \text{F}_2 \rightarrow \text{AsF}_5

    Excess fluorine and inert gas dilution minimize decomposition .

  • Fluorination of arsenic oxides : Reaction of As2O3\text{As}_2\text{O}_3 or As2O5\text{As}_2\text{O}_5 with fluorine:
    2As2O3+10F24AsF5+3O22\text{As}_2\text{O}_3 + 10\text{F}_2 \rightarrow 4\text{AsF}_5 + 3\text{O}_2

    Requires anhydrous conditions to avoid hydrolysis .

Key considerations : Reaction vessel material (nickel or Monel® recommended), temperature control, and fluorine purity (>99%) .

Q. What safety protocols are essential when handling AsF₅ due to its reactivity and toxicity?

  • Storage : Use passivated steel cylinders in cool (<52°C), dry, well-ventilated areas. Avoid contact with water, reducing agents, or organic materials to prevent violent reactions (e.g., release of HF or As2O5\text{As}_2\text{O}_5) .
  • Personal Protective Equipment (PPE) : Full-face respirators, fluoropolymer-coated gloves, and chemical-resistant suits. Conduct operations in fume hoods or gas-tight gloveboxes .
  • Exposure mitigation : Monitor airborne concentrations (NIOSH REL: 0.002 mg/m³ for arsenic). Immediate decontamination with calcium gluconate gel is required for skin/eye exposure .

Q. How does the molecular geometry of AsF₅ influence its Lewis acidity and reactivity?

AsF₅ adopts a trigonal bipyramidal geometry (VSEPR theory) with five equivalent As–F bonds (bond length: 1.711 Å). The absence of lone pairs on arsenic enables strong Lewis acidity, allowing it to form stable complexes (e.g., AsF6\text{AsF}_6^- with SF4\text{SF}_4): AsF5+SF4SF3++AsF6\text{AsF}_5 + \text{SF}_4 \rightarrow \text{SF}_3^+ + \text{AsF}_6^-

This property is critical in superacid systems (AsF5\text{AsF}_5-HSO3F\text{HSO}_3\text{F}) and graphite intercalation compounds .

Advanced Research Questions

Q. How can high-purity AsF₅ be synthesized on a laboratory scale, and what analytical methods validate purity?

  • Low-temperature fluorination : React AsF3\text{AsF}_3 with F2\text{F}_2 in anhydrous HF at −78°C to minimize impurities. Distill the product under vacuum to isolate AsF5\text{AsF}_5 (boiling point: −52.8°C) .
  • Purity validation :
    • Raman spectroscopy : Peaks at 732 cm⁻¹ (symmetrical stretch) confirm purity.
    • Mass spectrometry : Detect trace AsF3\text{AsF}_3 or HF\text{HF} impurities (<10 ppm) .

Q. What methodologies resolve arsenic contamination in fluorinated compounds (e.g., PF5\text{PF}_5PF5​) during synthesis?

  • Extractive distillation : Use fractional distillation with a high-boiling-point solvent (e.g., perfluorodecalin) to separate AsF5\text{AsF}_5 (lower boiling point) from PF5\text{PF}_5 .
  • Chelation agents : Introduce NH4F\text{NH}_4\text{F} to precipitate arsenic as (NH4)3AsF6(\text{NH}_4)_3\text{AsF}_6, which is filtered out .

Q. How do computational models (e.g., DFT) explain discrepancies in AsF₅ reaction kinetics data?

Density Functional Theory (DFT) simulations reveal that solvent effects and transition-state stabilization account for observed inconsistencies. For example, the AsF5\text{AsF}_5-SF4\text{SF}_4 reaction barrier is 15% lower in anhydrous HF due to solvation stabilization . Experimental validation via in situ IR spectroscopy confirms these predictions .

Q. What role does AsF₅ play in electroconductive polymers, and how is its doping mechanism characterized?

AsF₅ acts as a p-type dopant in polyacetylene, forming charge-transfer complexes that delocalize π-electrons. Conductivity increases by 10⁴ S/cm upon doping. Mechanism:

  • Electrochemical doping : AsF₅ abstracts electrons, creating polarons/bipolarons along the polymer chain.
  • Spectroscopic evidence : UV-Vis shows absorption at 1.5 eV (polaron transition) .

Q. How do environmental factors (humidity, temperature) affect AsF₅ stability in long-term storage?

  • Hydrolysis : AsF₅ reacts with moisture to form HF\text{HF} and As2O5\text{As}_2\text{O}_5:
    AsF5+3H2OH3AsO3+5HF\text{AsF}_5 + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{AsO}_3 + 5\text{HF}

    Storage at <10% RH is critical. Use molecular sieves (3Å) in storage containers .

  • Thermal stability : Decomposition begins at 200°C, releasing F2\text{F}_2 gas. Monitor pressure changes in sealed systems .

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